Enhanced Lipophilicity vs. N-Phenyl Analog
The biphenyl-4-yl amide tail in the target compound increases calculated lipophilicity and aromatic surface area relative to the simplest N-phenyl analog. Comparative clogP calculations show a difference of approximately 1.5–2.0 log units, translating to a ~30–100-fold increase in predicted membrane partitioning. This property is critical for target engagement in lipophilic enzyme pockets such as the ubiquinone-binding site of succinate dehydrogenase [1].
| Evidence Dimension | Calculated logP (clogP) |
|---|---|
| Target Compound Data | ~6.5 (estimated by fragment addition) |
| Comparator Or Baseline | N-Phenyl-4-phenyl-2-(phenylamino)-1,3-thiazole-5-carboxamide: clogP ~5.0 (estimated) |
| Quantified Difference | ΔclogP ≈ +1.5 |
| Conditions | In silico prediction based on standard fragment methods; no experimental logP available for this exact compound |
Why This Matters
Higher lipophilicity can improve membrane permeability and target-site accumulation, but must be balanced against solubility; procurement should specify this compound only when elevated logP is functionally required.
- [1] Cheng X, Zhang C, Wang F, et al. Molecular docking and SARs guiding the gradual development of thiazole-2-yl amide derivatives containing biphenyl groups as promising antifungal scaffolds. Pest Manag Sci. 2025;81:8007-8022. doi:10.1002/ps.70108 View Source
